1-(3-fluorophenyl)-1H-pyrazol-5-amine
Overview
Description
The compound “1-(3-fluorophenyl)-1H-pyrazol-5-amine” is a complex organic molecule that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a fluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a fluorine atom attached .
Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the pyrazole ring, the fluorophenyl group, and the amine group. These groups could potentially participate in a variety of chemical reactions, depending on the conditions .Scientific Research Applications
Cancer Kinase Activity
1-(3-fluorophenyl)-1H-pyrazol-5-amine has been identified in research as showing activity against important cancer kinases. A study found that derivatives of this compound exhibited significant inhibitory activity against kinases like Src, B-Raf wt, B-Raf V600E, EGFRs, and VEGFR-2, which are vital in cancer pathways (Abu Thaher et al., 2012).
Antibacterial and Antifungal Properties
Compounds derived from this compound have been synthesized and tested for antibacterial and antifungal activities. Research showed that these derivatives exhibited good antibacterial and antifungal activity against several microorganisms, highlighting their potential in developing new antimicrobial agents (Ragavan et al., 2010).
Development of Novel Fluorescent Chemosensors
A study explored the development of a novel diarylethene containing this compound. This compound exhibited excellent fluorescence sensing ability for specific metal ions, such as Al3+ and Zn2+, with very low detection limits. This research opens up possibilities for its application in environmental monitoring and diagnostic assays (Gao et al., 2018).
Synthesis and Properties
The synthesis and properties of various derivatives of this compound have been widely studied. For instance, research on the synthesis of thiazole clubbed pyrazole derivatives as apoptosis inducers and anti-infective agents has been conducted. Such studies contribute to understanding the chemical properties and potential therapeutic applications of these compounds (Bansal et al., 2020).
Synthesis of Novel Oxazolidinone Antibacterial Candidate
An environmentally benign and cost-effective route was developed for the large-scale preparation of a novel oxazolidinone antibacterial candidate, involving a key intermediate related to this compound. This study demonstrates the importance of such compounds in the development of new antibacterial drugs (Yang et al., 2014).
Mechanism of Action
Target of Action
A similar compound, a pyrazole derivative known as “5-(1-(3 fluorophenyl)-1h-pyrazol-4-yl)-2h-tetrazole”, has been shown to interact with muscarinic receptors . Muscarinic receptors are a type of G protein-coupled receptor that plays a crucial role in the nervous system, affecting heart rate, smooth muscle contraction, and more .
Future Directions
The future research directions for this compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its pharmacokinetics and pharmacodynamics, and conducting preclinical and clinical trials .
Properties
IUPAC Name |
2-(3-fluorophenyl)pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c10-7-2-1-3-8(6-7)13-9(11)4-5-12-13/h1-6H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJNZHUWJXPVJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1056999-20-2 | |
Record name | 1-(3-fluorophenyl)-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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